

# Application Notes: Intramuscular Dimethyl Trisulfide for Cyanide Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Dimethyl trisulfide |           |
| Cat. No.:            | B1209414            | Get Quote |

#### Introduction

Cyanide is a potent and rapidly acting metabolic poison that inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondria, effectively halting ATP synthesis.[1][2][3] In scenarios involving mass casualties, such as industrial accidents or terrorist attacks, the development of a rapid-acting, easily administered antidote is critical.[4][5][6] Current FDA-approved treatments often require intravenous administration, which is challenging in a pre-hospital setting.[5][7][8] **Dimethyl trisulfide** (DMTS), a naturally occurring sulfur-based compound found in plants like garlic and onion, has emerged as a promising cyanide countermeasure that can be delivered via intramuscular (IM) injection.[5][8][9][10]

#### Mechanism of Action

The primary mechanism of DMTS in cyanide detoxification is its role as an efficient sulfur donor.[5][8] It facilitates the conversion of the highly toxic cyanide (CN<sup>-</sup>) to the significantly less toxic thiocyanate (SCN<sup>-</sup>), which can be renally excreted.[5][8][11] This conversion is catalyzed by the endogenous enzyme rhodanese.[8] However, studies have shown that DMTS is capable of detoxifying cyanide with high efficiency even in the absence of rhodanese, making it a more robust countermeasure.[10][11][12][13] In vitro experiments demonstrated that DMTS is over 40 times more effective than sodium thiosulfate (a component of the current standard of care) in the presence of rhodanese and almost 80 times more efficient in its absence.[13] Its lipophilic nature also allows for better penetration of the cell membrane and the blood-brain barrier, a key target of cyanide toxicity.[5][10]



#### Summary of Efficacy

Intramuscular administration of DMTS has demonstrated significant efficacy in improving survival and clinical outcomes in various animal models of cyanide poisoning, including rodents and swine.[4][5][14] In mice, a 200 mg/kg dose of DMTS provided protection against 3.73 times the lethal dose (LD50) of subcutaneous potassium cyanide (KCN).[1][2][14] In a more clinically relevant large swine model of severe cyanide toxicity, a single IM dose of 82.5 mg/kg DMTS resulted in an 83.3% survival rate, compared to 0% in the saline control group.[5][15] Treated animals also showed significant improvements in physiological parameters, including the resolution of acidosis, restoration of breathing, and stabilization of hemodynamics.[5]

Pharmacokinetics and Safety Profile

Following intramuscular injection in mice, DMTS is rapidly absorbed.[16] A 150 mg/kg dose resulted in a peak plasma concentration of 5.2  $\mu$ g/mL within 10 minutes.[16] The compound also penetrates the blood-brain barrier, reaching a peak concentration in the brain at the same time point.[16]

DMTS is considered to have a favorable safety profile. The intramuscular LD50 in mice was estimated to be 598.5 mg/kg, which is substantially higher than the effective therapeutic doses. [12][17] In rat studies, a 25 mg/kg dose was found to be the most efficacious, increasing survival from 20% to 75% after a lethal oral dose of sodium cyanide, while producing only minimal and transient side effects like inflammation at the injection site.[9] Higher doses (50-200 mg/kg) were associated with more severe side effects.[9]

## **Data Presentation**

Table 1: Efficacy of Intramuscular DMTS in Rodent Models



| Animal Model | Cyanide<br>Challenge   | DMTS Dose<br>(IM) | Key Efficacy<br>Outcome                                                                             | Citation |
|--------------|------------------------|-------------------|-----------------------------------------------------------------------------------------------------|----------|
| Mouse        | Subcutaneous<br>KCN    | 50 - 300 mg/kg    | 200 mg/kg<br>afforded<br>protection<br>against 3.73<br>times the KCN<br>LD50 (APR =<br>3.73).[1][2] | [1][2]   |
| Mouse        | Inhaled HCN<br>(LC50)  | 100 mg/kg         | 92% survival in a<br>40-min<br>discontinuous<br>exposure model<br>(vs. 50% in<br>control).[1]       | [1]      |
| Mouse        | Inhaled HCN<br>(LC50)  | 200 mg/kg         | 92% survival in a<br>10-min<br>continuous<br>exposure model<br>(vs. 58% in<br>control).[1]          | [1]      |
| Rat          | Oral NaCN (2x<br>LD50) | 25 mg/kg          | Increased<br>survival from<br>20% to 75%.[9]                                                        | [9]      |
| Rat & Mouse  | Subcutaneous<br>KCN    | 25 mg/kg          | Potent efficacy<br>demonstrated in<br>both species.[4]<br>[6]                                       | [4][6]   |

| Rabbit | Intravenous NaCN | 33.3 - 42.9 mg/kg | High dose reversed the effects of CN on cytochrome c oxidase and increased survival. [12] | [12] |

Table 2: Efficacy of Intramuscular DMTS in a Swine Model



| Parameter                                | DMTS Treated<br>Group (82.5 mg/kg<br>IM) | Saline Control<br>Group | Citation |
|------------------------------------------|------------------------------------------|-------------------------|----------|
| Survival Rate                            | 83.3% (5 out of 6)                       | 0% (0 out of 6)         | [5][15]  |
| Return to Breathing                      | Yes, mean time of 19.3 min               | No                      | [5][15]  |
| Blood Lactate (at end of study)          | 4.35 mmol/L                              | 9.41 mmol/L             | [5][15]  |
| Blood pH (at end of study)               | 7.37                                     | 7.20                    | [5][15]  |
| Mean Arterial Pressure (at end of study) | 72 mmHg                                  | 20 mmHg                 | [5]      |

| Respiratory Rate (at end of study) | 22.2 breaths/min | 0 breaths/min |[5] |

Table 3: Pharmacokinetic Parameters of Intramuscular DMTS in Mice

| Parameter                                | Value            | Conditions                 | Citation |
|------------------------------------------|------------------|----------------------------|----------|
| Dose                                     | 150 mg/kg        | Intramuscular<br>injection | [16]     |
| Peak Plasma Concentration (Cmax)         | 5.2 ± 1.01 μg/mL | -                          | [16]     |
| Time to Peak Plasma Concentration (Tmax) | 10 minutes       | -                          | [16]     |
| Peak Brain<br>Concentration              | 495 ± 108 ng/g   | -                          | [16]     |

| Time to Peak Brain Concentration | 10 minutes | - |[16] |

## **Experimental Protocols**



#### Protocol 1: General Preparation of DMTS Formulation for Injection

This protocol is a composite based on formulations used in published studies. Researchers should adapt based on their specific experimental needs.

#### Materials:

- **Dimethyl trisulfide** (DMTS)[5]
- Span 80[5]
- Tween 80[5]
- Sterile water for injection[12]
- Polysorbate 80 (PS 80)[12]
- Glass vials[5]
- Vortex mixer[5]

Procedure for 40% DMTS Solution (w/w):[5]

- Prepare a surfactant mixture by combining 0.75 g of Span 80 and 2.25 g of Tween 80.
- Add 2.0 g of DMTS to the surfactant mixture.
- Vortex the mixture vigorously until a homogenous solution is formed.
- Store the final solution (440.5 mg/mL) in sealed glass vials prior to use.

Procedure for 10% Aqueous DMTS Formulation:[4][6]

- An aqueous formulation of 10% DMTS can be prepared for lower-dose studies.
- A specific method involves preparing a 15% Polysorbate 80 (PS 80) solution in sterile water.
   [12]



- Neat DMTS is then diluted with the 15% PS 80 solution to the desired final concentration (e.g., 50 mg/mL).[12]
- Vortex the mixture until the solution is clear.[12]

Protocol 2: Efficacy Evaluation in a Mouse Model (Subcutaneous KCN Challenge)

This protocol is adapted from methodologies described for evaluating antidotal potency.[1][13]

#### Animals:

Male CD-1 mice[17]

#### Procedure:

- Determine the LD50 of potassium cyanide (KCN) in the absence of an antidote. This is
  typically done by administering various doses of KCN subcutaneously to groups of mice and
  monitoring survival for a set period (e.g., 24 hours). The established KCN LD50 in mice is
  approximately 8.0 mg/kg.[1]
- To test DMTS efficacy, divide animals into treatment groups, each receiving a fixed IM dose of DMTS (e.g., 50, 100, 200 mg/kg). A control group should receive a vehicle injection.[1]
- Administer KCN subcutaneously at varying doses to animals within each treatment group.
- Immediately after the KCN challenge (within 1 minute), administer the assigned dose of DMTS or vehicle via IM injection into the caudal thigh.[1]
- Monitor animals for survival and clinical signs of toxicity (e.g., gasping, loss of righting reflex, convulsions) for at least 24 hours.[4]
- Calculate the LD50 of KCN for each DMTS dose group.
- Determine the Antidotal Potency Ratio (APR) for each dose by dividing the LD50 of KCN in the presence of the DMTS antidote by the LD50 of KCN alone.[1][13]

Protocol 3: Efficacy Evaluation in a Swine Model (Intravenous KCN Infusion)



This protocol is based on a clinically relevant large animal model of severe cyanide poisoning. [5][15]

#### Animals:

Yorkshire cross swine (45-55 kg)[15]

#### Procedure:

- Anesthetize and instrument the swine for continuous monitoring of hemodynamics (e.g., arterial and venous catheters for blood pressure and sampling).
- Allow the animal to acclimate and breathe spontaneously.
- Initiate a continuous intravenous infusion of KCN (e.g., 0.2 mg/kg/min) until apnea (cessation of breathing) occurs.[18]
- Five minutes after the onset of apnea, terminate the KCN infusion.[5][15]
- Immediately administer a single dose of DMTS (82.5 mg/kg) via intramuscular injection, divided equally into the right and left gluteal muscles. The control group receives an equivalent volume of saline.[5]
- Monitor the animals for 90 minutes post-treatment or until death.[5]
- Continuously record vital signs (heart rate, respiratory rate, blood pressure) and collect blood samples at various time points to evaluate blood gases, pH, and lactate levels.[5][15]
- The primary outcome is survival. Secondary outcomes include time to return of spontaneous breathing and normalization of physiological parameters.[5]

## **Visualizations**





Click to download full resolution via product page

Mechanism of Cyanide Detoxification by DMTS.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. DMTS is an effective treatment in both an inhalation and injection model for cyanide poisoning using unanesthetized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMTS is an effective treatment in both inhalation and injection models for cyanide poisoning using unanesthetized mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Intramuscular dimethyl trisulfide: Efficacy in a large swine model of acute severe cyanide toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel aqueous dimethyl trisulfide formulation is effective at low doses against cyanide toxicity in non-anesthetized mice and rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Behavioural and physiological assessments of dimethyl trisulfide treatment for acute oral sodium cyanide poisoning PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 12. Monitoring Dose Response of Cyanide Antidote Dimethyl Trisulfide in Rabbits Using Diffuse Optical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dimethyl trisulfide: A novel cyanide countermeasure PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dimethyl trisulfide Wikipedia [en.wikipedia.org]







- 18. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Application Notes: Intramuscular Dimethyl Trisulfide for Cyanide Poisoning]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209414#intramuscular-administration-of-dimethyl-trisulfide-for-cyanide-poisoning]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com